molecular formula C14H22N2 B1302059 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine CAS No. 519138-03-5

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Cat. No.: B1302059
CAS No.: 519138-03-5
M. Wt: 218.34 g/mol
InChI Key: ASFKAOFDNOMVHD-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a piperazine derivative of significant interest in chemical and pharmaceutical research. Piperazine-based compounds are frequently explored in neuroscience due to their potential interactions with key neurotransmitter systems . Specifically, structurally related molecules have shown activity as serotonin receptor modulators, indicating this compound's potential value in foundational neuropharmacology studies . Its structure suggests possible applications as a key intermediate in the synthesis of more complex molecules for drug discovery and development . Piperazine scaffolds are common in FDA-approved pharmaceuticals, including kinase inhibitors for oncology and receptor modulators for central nervous system disorders, highlighting the importance of this chemical class in medicinal chemistry . This compound is provided as a high-purity material for use in research and development laboratories. It is intended for use as a reference standard, a building block in organic synthesis, or for in vitro pharmacological assay development. 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-5-14(12(2)10-11)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFKAOFDNOMVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The most straightforward method involves the alkylation of piperazine with an appropriate 1-(2,4-dimethylphenyl)ethyl halide or sulfonate ester under basic conditions.

  • Starting Materials: Piperazine, 1-(2,4-dimethylphenyl)ethyl bromide or chloride
  • Base: Potassium carbonate or sodium carbonate
  • Solvent: Aprotic solvents such as acetonitrile or dimethylformamide (DMF)
  • Temperature: Ambient to reflux conditions (25°C to 100°C)
  • Reaction Time: Several hours to overnight

Mechanism

The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the substituted piperazine.

Advantages and Limitations

  • Advantages: Simple, direct, and scalable.
  • Limitations: Possible formation of dialkylated byproducts; requires careful control of stoichiometry and reaction conditions.

Nucleophilic Aromatic Substitution and Piperazine Ring Formation

This method is inspired by synthetic routes used for vortioxetine and related compounds, involving multi-step transformations:

Stepwise Process

Step Description Reagents/Conditions Temperature Notes
(i) Nucleophilic aromatic substitution of halogenated aromatic compound with 2,4-dimethylthiophenol Pd-catalyst, phosphine ligand, base (Na2CO3 or K2CO3) -30°C to 100°C Forms 1-(2-bromo-phenylsulfanyl)-2,4-dimethylbenzene intermediate
(ii) Reduction of nitro group (if present) to amine Thiourea dioxide or sodium dithionite 25°C to 150°C (preferably 55-65°C) Can be done in one pot with step (i)
(iii) Piperazine ring formation via reaction with bis(2-chloroethyl)amine hydrochloride Methyldiglycol solvent 25°C to 200°C (preferably 120-140°C) Final cyclization step to form piperazine ring

Reaction Conditions and Notes

  • The nucleophilic aromatic substitution is often catalyzed by palladium complexes with phosphine ligands.
  • Reduction steps use mild reducing agents like thiourea dioxide to avoid harsh conditions.
  • The piperazine ring is formed by reaction with bis(2-chloroethyl)amine hydrochloride, which acts as a bifunctional alkylating agent.
  • The entire sequence can be optimized as a one-pot process to improve yield and reduce purification steps.

Yield and Purification

  • Overall yields reported for related compounds (e.g., vortioxetine) are around 17%, with purification by preparative LC-MS and ion-exchange chromatography.
  • Intermediate compounds can be isolated as free amines or acid salts (preferably HCl salts) to facilitate handling.

Alternative Synthetic Routes

Use of Protected Diamines and Sulfonium Salts

  • Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
  • Key step involves aza-Michael addition between diamine and in situ generated sulfonium salt.
  • This method allows for the synthesis of chiral 2-substituted piperazines, potentially applicable to 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives.

Strong Base-Mediated Coupling

  • Reaction of 1-[2-fluoro-phenyl]piperazine or 1-[2-chloro-phenyl]piperazine with 1-sulfanyl-2,4-dimethyl-benzene in the presence of a strong base.
  • Performed at mild temperatures (up to 110°C) for short reaction times (minutes to hours).
  • Piperazine acts as a nucleophile attacking the electrophilic aromatic substrate.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield Range
Alkylation of Piperazine Piperazine, 1-(2,4-dimethylphenyl)ethyl halide, K2CO3 25-100°C, aprotic solvent Simple, direct Possible dialkylation, purification needed Moderate to good
Pd-Catalyzed Nucleophilic Aromatic Substitution + Reduction + Piperazine Ring Formation 2,4-dimethylthiophenol, halogenated aromatic, Pd catalyst, bis(2-chloroethyl)amine HCl -30 to 200°C, multi-step, one-pot possible High specificity, scalable Multi-step, moderate yield (~17%) ~17% (reported for vortioxetine analogs)
Protected Diamine + Sulfonium Salt Protected diamine, 2-bromoethyldiphenylsulfonium triflate Basic conditions, room temp to mild heat Enables chiral synthesis More complex reagents Not specified
Strong Base-Mediated Coupling 1-[2-fluoro/chloro-phenyl]piperazine, 1-sulfanyl-2,4-dimethyl-benzene Up to 110°C, short time Mild conditions, fast Requires strong base Not specified

Research Findings and Practical Considerations

  • The palladium-catalyzed processes are well-documented for related compounds and provide a reliable route to complex piperazine derivatives with controlled substitution patterns.
  • Reduction steps using thiourea dioxide or sodium dithionite are preferred for mildness and selectivity.
  • One-pot processes combining substitution and reduction steps improve efficiency and reduce waste.
  • Alkylation methods remain valuable for simpler derivatives or when starting materials are readily available.
  • Purification often requires chromatographic techniques due to the complexity of reaction mixtures.
  • Reaction temperatures and solvents are chosen to balance reactivity and stability of intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuropharmacological Applications

The compound has shown significant potential in neuropharmacology, particularly in modulating serotonin and dopamine receptors.

Key Mechanisms:

  • Serotonin Reuptake Inhibition: This compound inhibits serotonin transporters (SERT), which plays a crucial role in regulating mood and anxiety.
  • Dopamine Receptor Modulation: It interacts with dopamine transporters (DAT), affecting dopaminergic signaling pathways, which may have implications for treating disorders like depression and schizophrenia.

Case Study: Cognitive Function Evaluation
A study investigated the effects of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine on cognitive functions in animal models. Results indicated significant improvements in memory retention and anxiety reduction at specific dosages. The compound's ability to modulate neurotransmitter levels was linked to these behavioral changes.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, exhibit antimicrobial properties against various pathogens.

In Vitro Testing Results:

  • The compound demonstrated varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Structure-activity relationship studies suggest that modifications to the piperazine structure can enhance antimicrobial efficacy.

Table 1: Summary of Antimicrobial Activity

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh

Anticancer Potential

The anticancer properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine are also notable, with several studies indicating cytotoxic effects against cancer cell lines.

Biological Evaluation:
Research has shown that certain piperazine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The compound's mechanism may involve apoptosis induction and interference with cancer cell proliferation pathways.

Table 2: Summary of Anticancer Activity

Cancer Cell LineCytotoxic EffectReference
HeLaSignificant
MCF-7Moderate

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Piperazine derivatives exhibit diverse biological activities depending on substituents. Key analogs and their properties are summarized below:

Table 1: Comparative Pharmacological Profiles of Piperazine Derivatives
Compound Name Substituent Structure Receptor Affinity (pKi) Biological Effect Reference
1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine 2,4-dimethylphenyl-ethyl Not reported Hypothesized 5-HT receptor modulation (based on analogs)
1-(3-Chlorophenyl)piperazine (m-CPP) 3-Cl-phenyl 5-HT1B/1C agonist Reduces locomotor activity via 5-HT1C receptors
1-(4-Methoxyphenyl)piperazine 4-OCH3-phenyl 5-HT1A antagonist Variable effects on sympathetic nerve discharge (SND)
S 15535 (benzodioxopiperazine) Benzodioxan-indan 5-HT1A (8.8) Agonist at 5-HT1A autoreceptors; antagonist at postsynaptic receptors
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF3-phenyl 5-HT1B/1C agonist Suppresses locomotor activity; partial agonist at 5-HT2 receptors

Key Observations

Substituent Effects on Receptor Selectivity :

  • Halogenated Derivatives : m-CPP (3-Cl) and TFMPP (3-CF3) exhibit 5-HT1B/1C agonism, reducing locomotor activity in rats . The electron-withdrawing groups enhance affinity for these receptors compared to the dimethyl substituents in the target compound.
  • Methoxy Substitution : 1-(4-Methoxyphenyl)piperazine shows variable effects on SND, likely due to 5-HT1A antagonism . The methoxy group’s electron-donating nature may alter binding kinetics compared to dimethyl groups.
  • Bulkier Substituents : Benzodioxopiperazines (e.g., S 15535) demonstrate high 5-HT1A affinity (pKi 8.8–9.2) and dual autoreceptor/postsynaptic activity . The ethyl-linked 2,4-dimethylphenyl group in the target compound may offer intermediate steric bulk, balancing receptor specificity and metabolic stability.

This modification is analogous to compounds like 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, where ethyl spacers optimize dopamine/serotonin transporter affinity .

Metabolic Considerations :

  • Dimethyl groups on the phenyl ring may reduce oxidative metabolism compared to halogenated or methoxylated analogs, extending half-life .
  • In contrast, m-CPP and TFMPP are susceptible to demethylation or dehalogenation, altering their activity profiles .

Structural Analogues in Development

  • MT-45 : A cyclohexyl-diphenylethyl piperazine analog with opioid-like activity, highlighting the role of lipophilic substituents in CNS penetration .
  • Dopamine/Serotonin Transporters : Derivatives like 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine show cocaine-like self-administration in primates, underscoring the importance of substituent bulk and electronic effects .

Biological Activity

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a notable derivative of piperazine, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is characterized by its piperazine core substituted with a 2,4-dimethylphenyl group. This structural configuration contributes to its unique chemical properties and biological activities. The compound is often synthesized through various methods, including the aza-Michael addition reaction of protected 1,2-diamines with sulfonium salts under basic conditions.

The biological activity of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act on serotonin (5-HT) and dopamine receptors, influencing neurological functions and potentially offering therapeutic benefits for conditions such as depression and cognitive impairment .

Key Mechanisms:

  • Serotonin Reuptake Inhibition : The compound exhibits inhibition on serotonin transporters (SERT), which is crucial for regulating mood and anxiety .
  • Dopamine Receptor Modulation : It may interact with dopamine transporters (DAT), affecting dopaminergic signaling pathways .

Biological Activities

Research indicates that 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine possesses a range of biological activities:

  • Antimicrobial Properties : Piperazine derivatives have shown antimicrobial effects against various pathogens. Some studies suggest that modifications in the piperazine structure can enhance these properties .
  • Anticancer Potential : Research has indicated that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : Due to its interaction with serotonin and dopamine receptors, this compound is being explored for its potential in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against bacteria and fungi
AnticancerCytotoxic effects on cancer cell lines
NeuropharmacologicalModulates serotonin and dopamine receptors

Case Study: Neuropharmacological Evaluation

A study evaluated the effects of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine on cognitive functions in animal models. The results indicated significant improvements in memory retention and anxiety reduction when administered at specific dosages. The compound's ability to modulate neurotransmitter levels was linked to these behavioral changes .

Case Study: Antimicrobial Testing

In vitro testing demonstrated that derivatives of piperazine, including 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, exhibited varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicated that modifications could enhance efficacy against specific pathogens .

Q & A

Q. Table 1: Substituent Effects on Piperazine Bioactivity

Substituent PositionContribution to Activity (Example)Source
3rd position (trifluorophenyl)Positive (bulky group enhances binding)
4th position (hydroxyethyl)Negative (electron-donating group reduces affinity)
2,4-dimethylphenylEnhanced steric complementarity in 5-HT1A binding

Q. Table 2: Key Toxicity vs. Activity Trade-offs

ModificationToxicity (LD50, mg/kg)Bioactivity (% Inhibition)Source
Unmodified piperazine35085% (serotonin receptor)
β-cyclodextran inclusion52045%

Critical Research Gaps

  • Mechanistic Studies : Limited data on in vivo antitumor efficacy and molecular targets (e.g., apoptosis pathways in cancer models) .
  • Synergistic Effects : Unexplored combinations with adjuvants (e.g., nanoparticles for drug delivery) .

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